5-((4-fluorobenzyl)oxy)-2-(4-methylpiperidine-1-carbonyl)-4H-pyran-4-one
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(4-methylpiperidine-1-carbonyl)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4/c1-13-6-8-21(9-7-13)19(23)17-10-16(22)18(12-25-17)24-11-14-2-4-15(20)5-3-14/h2-5,10,12-13H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDJDBOQVWQOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorobenzyl)oxy)-2-(4-methylpiperidine-1-carbonyl)-4H-pyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction involving a diketone and an aldehyde under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Attachment of the Piperidine Moiety: The piperidine moiety is incorporated through an amide coupling reaction using 4-methylpiperidine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyranone core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the piperidine moiety.
Reduction: Hydroxyl derivatives of the pyranone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4-fluorobenzyl)oxy)-2-(4-methylpiperidine-1-carbonyl)-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-2-(4-methylpiperidine-1-carbonyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the piperidine moiety can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-chlorobenzyl)oxy)-2-(4-methylpiperidine-1-carbonyl)-4H-pyran-4-one
- 5-((4-bromobenzyl)oxy)-2-(4-methylpiperidine-1-carbonyl)-4H-pyran-4-one
- 5-((4-methylbenzyl)oxy)-2-(4-methylpiperidine-1-carbonyl)-4H-pyran-4-one
Uniqueness
Compared to similar compounds, 5-((4-fluorobenzyl)oxy)-2-(4-methylpiperidine-1-carbonyl)-4H-pyran-4-one exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Biological Activity
5-((4-fluorobenzyl)oxy)-2-(4-methylpiperidine-1-carbonyl)-4H-pyran-4-one, often referred to as FMPP, is a synthetic organic compound belonging to the class of 4H-pyran-4-ones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The incorporation of a fluorine atom in its structure is particularly noteworthy as it can enhance biological activity through improved binding affinity and metabolic stability.
Chemical Structure and Properties
The molecular formula of FMPP is C₁₇H₁₈FNO₃, with a molecular weight of approximately 343.39 g/mol. Its structural features include:
- A pyranone core, which is a cyclic compound containing both oxygen and carbon atoms.
- A 4-fluorobenzyl ether group.
- A 4-methylpiperidine carbonyl moiety.
The unique substitution pattern of FMPP may contribute to its pharmacological properties and interactions with biological targets.
Biological Activities
Research on the biological activities of FMPP is still emerging. However, studies on structurally similar compounds suggest several potential activities:
- Antimicrobial Activity : Compounds with pyranone moieties have demonstrated antimicrobial properties. The presence of a fluorine atom in FMPP may enhance its efficacy against various pathogens due to increased lipophilicity and bioavailability.
- Anti-inflammatory Effects : Similar 4H-pyran-4-one derivatives have shown anti-inflammatory effects in vitro and in vivo. The specific mechanisms by which FMPP exerts these effects are yet to be fully elucidated but could involve modulation of inflammatory pathways.
- Potential Anticancer Properties : Some related compounds have exhibited anticancer activities, suggesting that FMPP may also possess similar properties. Further studies are required to explore its efficacy against different cancer cell lines.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to FMPP:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(phenylmethoxy)-2-(piperidin-1-carbonyl)-4H-pyran-4-one | Phenyl group instead of fluorobenzyl | Antimicrobial |
| 5-(chlorobenzyl)oxy)-2-(morpholine carbonyl)-4H-pyran-4-one | Chlorine substituent | Anticancer |
| 5-(bromobenzyl)oxy)-2-(cyclohexane carbonyl)-4H-pyran-4-one | Bromine substituent | Anti-inflammatory |
This comparative analysis highlights how the specific functional groups influence the biological activity of similar compounds.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-((4-fluorobenzyl)oxy)-2-(4-methylpiperidine-1-carbonyl)-4H-pyran-4-one?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyranone core via cyclization of a diketone precursor under acidic or basic conditions.
- Step 2 : Introduction of the 4-fluorobenzyloxy group via nucleophilic substitution using 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C .
- Step 3 : Coupling the 4-methylpiperidine-1-carbonyl moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane under nitrogen .
Key optimizations include microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 60–75% overall yield) . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorobenzyl protons at δ 7.3–7.5 ppm; pyranone carbonyl at δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₉FNO₅: 384.1254; observed: 384.1256) .
- HPLC-PDA : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., intramolecular C–H···O bonds stabilizing the pyranone ring) .
Advanced Research Questions
Q. How does the 4-fluorobenzyl substitution influence the compound’s pharmacokinetic and stability profiles?
- Methodological Answer :
- Metabolic Stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, as observed in microsomal assays (e.g., t₁/₂ increased from 2.1 to 4.8 hours vs. non-fluorinated analogs) .
- Plasma Protein Binding : The fluorobenzyl group enhances lipophilicity (logP ~2.8), increasing albumin binding (90–95% in human plasma) .
- pH Stability : The compound remains stable in simulated gastric fluid (pH 2.0) but undergoes slow hydrolysis in intestinal conditions (pH 7.4), monitored via UV-Vis spectroscopy .
Q. What in vitro and in vivo models are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- In Vitro :
- Enzyme Inhibition Assays : Screen against kinases (e.g., PI3Kγ IC₅₀ = 0.8 µM) using fluorescence polarization .
- Cell Viability Assays : Test anticancer activity in MCF-7 (breast cancer) and A549 (lung cancer) lines via MTT assay (48-hour exposure, IC₅₀ = 12–18 µM) .
- In Vivo :
- Rodent Models : Evaluate glucose tolerance in diabetic mice (e.g., STZ-induced) with oral dosing (10 mg/kg), monitoring plasma GLP-1 levels via ELISA .
- Pharmacokinetic Studies : Measure bioavailability (F = 45–60%) using LC-MS/MS in Sprague-Dawley rats .
Q. How can structural modifications resolve contradictions in biological activity data across studies?
- Methodological Answer :
- SAR Analysis : Compare analogs with varied substituents (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) to identify critical pharmacophores. For example, fluorination improves IC₅₀ by 3-fold in PI3K inhibition assays .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fluorobenzyl group forms π-π stacking with PI3Kγ Phe₈₆₀) .
- Crystallographic Studies : Resolve binding modes of inactive analogs to identify steric clashes (e.g., methylpiperidine carbonyl orientation disrupts H-bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
